molecular formula C14H21N3O3S B2723431 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine CAS No. 1280928-88-2

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine

Cat. No.: B2723431
CAS No.: 1280928-88-2
M. Wt: 311.4
InChI Key: VUICVZDXTDDSCB-UHFFFAOYSA-N
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Description

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine is a complex organic compound with the molecular formula C14H21N3O3S. It is characterized by the presence of a piperidine ring, a pyridine ring, and a morpholine ring, all connected through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine typically involves multiple steps:

  • Formation of the Piperidine Sulfonyl Intermediate: : The initial step involves the reaction of piperidine with a sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.

  • Coupling with Pyridine Derivative: : The piperidin-1-ylsulfonyl intermediate is then coupled with a pyridine derivative. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions to ensure high yield and purity.

  • Introduction of the Morpholine Ring: : The final step involves the introduction of the morpholine ring through a nucleophilic substitution reaction. This is typically achieved by reacting the pyridine-sulfonyl intermediate with morpholine in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles like amines or thiols can replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylsulfonyl)morpholine
  • 3-(Piperidin-1-ylsulfonyl)pyridine
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the piperidine, pyridine, and morpholine rings connected through a sulfonyl group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-(3-piperidin-1-ylsulfonylpyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-21(19,17-7-2-1-3-8-17)13-5-4-6-15-14(13)16-9-11-20-12-10-16/h4-6H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUICVZDXTDDSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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